5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Description
5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Techniques
The development of heterocyclic compounds, including oxazoles and furans, often involves complex synthetic pathways. For example, Albert (1973) describes the synthesis of 4-amino-1,2,3-triazoles through acidic hydrolysis and hydrogenation processes, highlighting the intricate methods used to produce heterocyclic amines (Albert, 1973).
In another study, the synthesis of furan derivatives is achieved through nitroaldol reactions, showcasing the use of Amberlyst-catalyzed processes in producing pharmaceutically relevant compounds (Palmieri et al., 2010).
Potential Applications
Heterocyclic compounds find applications in various fields, including materials science and medicine. Lemaire et al. (2015) discuss the preparation of pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles, demonstrating the versatility of oxazole derivatives in synthesizing a wide range of molecules (Lemaire et al., 2015).
Ferreira et al. (2018) report on the synthesis of benzoxazole-containing amino acid derivatives, evaluated for metal ion recognition, indicating the potential of such compounds in developing fluorescent sensors for transition metals (Ferreira et al., 2018).
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17-7-6-10-19(13-17)28-16-20-11-12-22(29-20)23-26-21(14-25)24(30-23)27(2)15-18-8-4-3-5-9-18/h3-13H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESHALCOKBIEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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